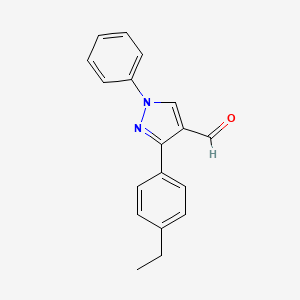
3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the empirical formula C12H12N2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” can be represented by the SMILES stringO=C([H])C1=CNN=C1C(C=C2)=CC=C2CC . Physical And Chemical Properties Analysis
The molecular weight of “3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is 200.24 .Scientific Research Applications
Antimicrobial and Antioxidant Properties
3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives have been widely studied for their antimicrobial properties. A study by Hamed et al. (2020) synthesized derivatives of this compound and tested them against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents. Similarly, a study by Sudha et al. (2021) synthesized derivatives of this compound and evaluated their antioxidant and anti-inflammatory activities, further indicating the compound's potential in therapeutic applications (Hamed et al., 2020) (Sudha et al., 2021).
Analgesic and Anti-inflammatory Applications
The compound and its derivatives have also been explored for their analgesic and anti-inflammatory properties. Abdel-Wahab et al. (2012) synthesized new heterocycles with the pyrazole moiety and found that many exhibited significant analgesic and anti-inflammatory activities. This suggests the compound's role in pain management and inflammation control (Abdel-Wahab et al., 2012).
Potential in Nonlinear Optics and Molecular Docking
The compound's role in nonlinear optics and molecular docking studies was explored by Mary et al. (2015). The study involved analyzing the molecule's structure, vibrational frequencies, and stability, indicating its potential in material science and bioactive molecule design. The molecular docking studies suggested that the compound might exhibit phosphodiesterase inhibitory activity, showing its potential in therapeutic applications (Mary et al., 2015).
Anticonvulsant and Analgesic Studies
Viveka et al. (2015) investigated the anticonvulsant and analgesic activities of novel pyrazole analogues. Their study suggests that certain synthesized compounds based on the pyrazole carbaldehyde structure have potent anticonvulsant activity and significant analgesic activity without displaying toxicity. This highlights the compound's relevance in neurology and pain management (Viveka et al., 2015).
Crystallography and Photophysical Studies
The structural and photophysical properties of the compound have also been extensively studied. Loh et al. (2013) and Singh et al. (2013) conducted crystallography and photophysical studies, providing insights into the compound's structural properties and its behavior in different solvents, which is crucial for its application in material science and chemical engineering (Loh et al., 2013) (Singh et al., 2013).
Safety and Hazards
Future Directions
While specific future directions for “3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” are not available, research on gut-derived metabolites like 4-Ethylphenol suggests that future research should focus on physical or metabolic mechanisms that can reduce the flux of such compounds from the gut into the body, increase the efflux of these compounds from the brain, or increase excretion from the kidneys .
properties
IUPAC Name |
3-(4-ethylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-2-14-8-10-15(11-9-14)18-16(13-21)12-20(19-18)17-6-4-3-5-7-17/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABADUUMYKALPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2618061.png)
![2-Amino-6-benzyl-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2618062.png)
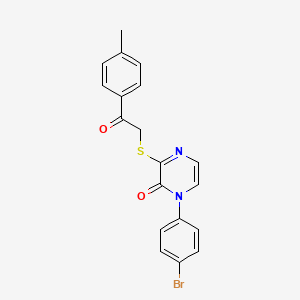
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2618066.png)
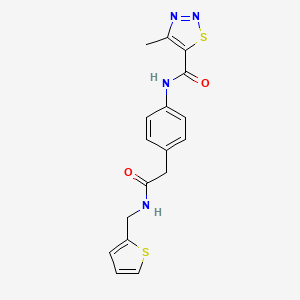

![4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2618072.png)
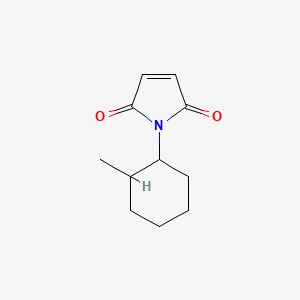

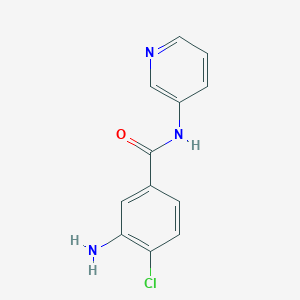
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2618077.png)
![2-[5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2618078.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2618079.png)
